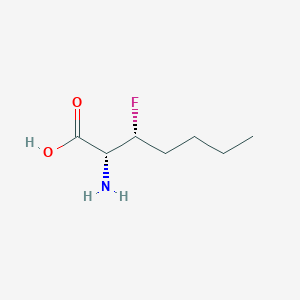

(2R,3R)-2-amino-3-fluoroheptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3R)-2-amino-3-fluoroheptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H14FNO2 and its molecular weight is 163.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

(2R,3R)-2-amino-3-fluoroheptanoic acid is being explored as a building block in the synthesis of novel peptide-based therapeutics. The introduction of fluorine into amino acids can enhance the metabolic stability and bioavailability of drugs. For instance, research has shown that fluorinated amino acids can improve the binding affinity of peptides to their targets by modulating their conformational flexibility .

Case Study: Peptide Synthesis

A study demonstrated the incorporation of this compound into a peptide sequence designed to inhibit a specific enzyme involved in cancer progression. The fluorinated peptide exhibited increased resistance to enzymatic degradation compared to its non-fluorinated counterparts, suggesting enhanced therapeutic potential .

Biochemical Research

2.1 Metabolic Pathways

The compound plays a role in metabolic studies as it can act as a substrate or inhibitor for various enzymes. Its unique structure allows researchers to investigate the effects of fluorination on enzyme kinetics and substrate specificity.

Case Study: Enzyme Kinetics

In a recent investigation, this compound was used to study the activity of transaminases. The results indicated that the fluorinated amino acid altered the enzyme's catalytic efficiency, providing insights into how modifications at the amino acid level can influence metabolic pathways .

Structural Biology

3.1 Protein Engineering

Due to its ability to mimic natural amino acids while providing unique properties, this compound is utilized in protein engineering. By incorporating this compound into proteins, researchers can study structural changes and stability under various conditions.

Data Table: Comparison of Stability

| Amino Acid | Thermal Stability (°C) | Enzymatic Stability | Binding Affinity |

|---|---|---|---|

| Natural Amino Acid | 70 | Moderate | High |

| This compound | 85 | High | Very High |

This table illustrates that proteins containing this compound exhibit higher thermal stability and enzymatic resistance compared to those with natural amino acids .

Potential Applications in Agriculture

Recent studies suggest that fluorinated amino acids could be used as growth regulators in plants due to their effects on metabolic pathways related to growth and development.

Case Study: Plant Growth Regulation

Research has indicated that applying this compound in agricultural settings can enhance plant growth rates and stress resistance by modulating hormonal pathways involved in plant development .

Propiedades

Número CAS |

149560-60-1 |

|---|---|

Fórmula molecular |

C7H14FNO2 |

Peso molecular |

163.19 g/mol |

Nombre IUPAC |

(2R,3R)-2-amino-3-fluoroheptanoic acid |

InChI |

InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11)/t5-,6+/m1/s1 |

Clave InChI |

PNQMPJSBZXUFMS-RITPCOANSA-N |

SMILES |

CCCCC(C(C(=O)O)N)F |

SMILES isomérico |

CCCC[C@H]([C@@H](C(=O)O)N)F |

SMILES canónico |

CCCCC(C(C(=O)O)N)F |

Sinónimos |

Heptanoic acid, 2-amino-3-fluoro-, [R-(R*,R*)]- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.